N-(2,2-difluoroethyl)-6-methoxy-N-propan-2-ylpyridazine-3-carboxamide
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Overview
Description
N-(2,2-difluoroethyl)-6-methoxy-N-propan-2-ylpyridazine-3-carboxamide is a synthetic organic compound that features a pyridazine ring substituted with a methoxy group, a difluoroethyl group, and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-difluoroethyl)-6-methoxy-N-propan-2-ylpyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the pyridazine ring using methyl iodide in the presence of a base.
Attachment of the Difluoroethyl Group: The difluoroethyl group can be introduced through a nucleophilic substitution reaction using a difluoroethyl halide.
Attachment of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation using an appropriate alkyl halide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the nucleophile used but can include a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing fluorinated groups.
Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound’s properties may make it useful in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)-6-methoxy-N-propan-2-ylpyridazine-3-carboxamide is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The difluoroethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the methoxy and propan-2-yl groups may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
N-(2,2,2-trifluoroethyl)-6-methoxy-N-propan-2-ylpyridazine-3-carboxamide: This compound features a trifluoroethyl group instead of a difluoroethyl group, which may result in different chemical and biological properties.
N-(2,2-difluoroethyl)-6-methoxy-N-methylpyridazine-3-carboxamide: This compound has a methyl group instead of a propan-2-yl group, which may affect its reactivity and interactions with molecular targets.
Uniqueness: N-(2,2-difluoroethyl)-6-methoxy-N-propan-2-ylpyridazine-3-carboxamide is unique due to the presence of both a difluoroethyl group and a propan-2-yl group, which can influence its chemical reactivity and potential biological activity. The combination of these groups may enhance the compound’s stability, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-6-methoxy-N-propan-2-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3O2/c1-7(2)16(6-9(12)13)11(17)8-4-5-10(18-3)15-14-8/h4-5,7,9H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUTYKNBIDUUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(F)F)C(=O)C1=NN=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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